molecular formula C22H25N3O2 B11099905 Pentanoic acid, 2-benzamido-4-methyl-, N'-cinnamylidenehydrazide

Pentanoic acid, 2-benzamido-4-methyl-, N'-cinnamylidenehydrazide

Cat. No.: B11099905
M. Wt: 363.5 g/mol
InChI Key: PDDDDYPEJDNCMW-MBKCXNSNSA-N
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Description

N-[3-METHYL-1-({2-[(E,2Z)-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)BUTYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a hydrazino group, a propenylidene moiety, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-METHYL-1-({2-[(E,2Z)-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)BUTYL]BENZAMIDE typically involves the condensation of appropriate hydrazine derivatives with benzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often refluxed in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[3-METHYL-1-({2-[(E,2Z)-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)BUTYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazino group to an amine or other reduced forms.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted benzamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or hydrazines. Substitution reactions typically result in substituted benzamides with varying functional groups.

Scientific Research Applications

N-[3-METHYL-1-({2-[(E,2Z)-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)BUTYL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-METHYL-1-({2-[(E,2Z)-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)BUTYL]BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the propenylidene moiety can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-butylbenzamide: A simpler analog with a butyl group instead of the complex hydrazino and propenylidene moieties.

    N,N-dimethylbenzamide: Another analog with dimethyl substitution on the amide nitrogen.

    N-phenylbenzamide: A related compound with a phenyl group attached to the amide nitrogen.

Uniqueness

N-[3-METHYL-1-({2-[(E,2Z)-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}CARBONYL)BUTYL]BENZAMIDE is unique due to its complex structure, which imparts distinct chemical and biological properties. The presence of the hydrazino and propenylidene groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

N-[4-methyl-1-oxo-1-[(2E)-2-[(Z)-3-phenylprop-2-enylidene]hydrazinyl]pentan-2-yl]benzamide

InChI

InChI=1S/C22H25N3O2/c1-17(2)16-20(24-21(26)19-13-7-4-8-14-19)22(27)25-23-15-9-12-18-10-5-3-6-11-18/h3-15,17,20H,16H2,1-2H3,(H,24,26)(H,25,27)/b12-9-,23-15+

InChI Key

PDDDDYPEJDNCMW-MBKCXNSNSA-N

Isomeric SMILES

CC(C)CC(C(=O)N/N=C/C=C\C1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)NN=CC=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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